6-ethyl-4-hydroxypyridin-2(1H)-one
Description
6-Ethyl-4-hydroxypyridin-2(1H)-one is a pyridinone derivative characterized by a hydroxyl group at position 4 and an ethyl substituent at position 4.
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
6-ethyl-4-hydroxy-1H-pyridin-2-one |
InChI |
InChI=1S/C7H9NO2/c1-2-5-3-6(9)4-7(10)8-5/h3-4H,2H2,1H3,(H2,8,9,10) |
InChI Key |
AWNJDYBSAMGSGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=O)N1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyridin-2(1H)-one derivatives vary widely in substituent patterns, which significantly influence their properties. Below is a comparative analysis:
Table 1: Substituent Effects on Key Properties
Key Observations:
- Electron-Withdrawing Groups (EWGs): Trifluoromethyl (-CF3) and heptafluoropropyl groups (as in 4p and compound 6) enhance metabolic stability but reduce synthetic yields (19–23%) due to steric and electronic challenges .
- Hydroxyl Groups: The 4-hydroxyl group in the target compound may increase hydrogen bonding and acidity, analogous to CP20’s 3-hydroxyl group, which undergoes extensive glucuronidation (44–85% in vivo) .
Table 2: Catalyst-Dependent Yields for Analogous Compounds
- One-Pot Synthesis: High yields (>90%) for dihydropyrimidinones suggest efficient protocols for related pyridinones, though the target compound’s synthesis may require optimization for ethyl and hydroxyl substituents .
- Oxidation Routes: Dihydropyridines (e.g., compound 4a) oxidize to pyridinones under mild conditions (e.g., air exposure), a pathway relevant to the target compound’s synthesis .
Analgesic and Antioxidant Activity:
- Compound 6 (5,6-dimethyl-4-CF3) showed analgesic effects in mice, suggesting that bulky substituents at positions 4–6 enhance CNS activity .
Metabolic Stability:
- CP20’s 3-hydroxyl group undergoes rapid glucuronidation, reducing bioavailability. The target compound’s 4-hydroxyl group may face similar phase II metabolism, necessitating prodrug strategies for therapeutic use .
Preparation Methods
Vilsmeier–Haack Formylation and Cyclocondensation
The Vilsmeier–Haack reaction, a classical formylation technique, has been adapted for synthesizing pyridinone derivatives. Hassanin and Hany demonstrated its utility in constructing the pyrano[3,2-c]quinoline scaffold, where 3-(1-ethyl-4-hydroxy-2-oxo-(1H)-quinolin-3-yl)-3-oxopropanoic acid undergoes formylation to yield a carboxaldehyde intermediate . For 6-ethyl-4-hydroxypyridin-2(1H)-one, a similar strategy could involve:
-
Formylation of Ethyl-Substituted Precursors : Reacting ethyl-containing β-keto esters with the Vilsmeier reagent (POCl₃/DMF) introduces an aldehyde group at the γ-position.
-
Cyclization : Intramolecular cyclization under acidic conditions forms the pyridinone core.
Reaction conditions from analogous studies show yields of 65–75% when using stoichiometric POCl₃ at 80–100°C . A key challenge is regioselectivity, as competing pathways may lead to isomeric byproducts.
Cyclocondensation of Ethyl Cyanoacetate with Trimethyl Orthoacetate
A patent by CN102993088A outlines a cost-effective route to 4-hydroxy-2-pyridone derivatives using ethyl cyanoacetate and trimethyl orthoacetate . Adapting this method for 6-ethyl substitution involves:
Cyclization in 80% acetic acid yields ethyl 4-methoxy-2-pyridone-3-carboxylate, which undergoes demethylation and decarboxylation with HBr to produce 4-hydroxy-2-pyridone . Introducing an ethyl group at the 6-position would require modifying the orthoacetate reagent to include ethyl substituents. This method achieves an overall yield of 56–66% for related structures .
Palladium-Catalyzed Intramolecular Cyclization
CN108383781B describes a palladium-catalyzed synthesis of 6-hydroxy-3,4-dihydro-2(1H)-quinolinone, highlighting the efficacy of PdCl₂ in facilitating cyclization under pressure . For this compound, the proposed pathway involves:
-
Synthesis of N-(4-Ethoxyphenyl)-3-chloropropenamide : Reacting p-ethoxyaniline with 3-chloropropionyl chloride.
-
Cyclization : Using PdCl₂ (5 mol%) in tetrahydrofuran at 100–110°C under 3–5 kg pressure induces intramolecular cyclization and deethylation.
This method offers a 93% yield for intermediate steps and avoids harsh demethylation conditions . The ethyl group is introduced via the ethoxy substituent on the aniline precursor, which is cleaved during cyclization.
Alkylation of 4-Hydroxypyridin-2(1H)-one
Post-synthetic modification via alkylation is a viable route. VulcanChem’s data on 1-ethyl-4-hydroxypyridin-2(1H)-one suggests that alkylating the pyridinone nitrogen with ethyl bromide or iodide in the presence of a base (e.g., K₂CO₃) can introduce the ethyl group .
Yields for analogous N-alkylations range from 45–60%, with selectivity challenges arising from competing O-alkylation .
Demethylation of Methoxy-Substituted Intermediates
Methoxy-protected intermediates, such as ethyl 4-methoxy-2-pyridone-3-carboxylate , can be demethylated using hydrobromic acid (48% HBr in AcOH) at reflux. For 6-ethyl derivatives, introducing the ethyl group prior to demethylation ensures regiochemical fidelity.
This step typically achieves >80% conversion, with decarboxylation occurring concurrently .
Comparative Analysis of Methods
| Method | Key Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Vilsmeier–Haack | POCl₃, DMF | 65–75% | High regioselectivity | Requires toxic reagents |
| Cyclocondensation | Ethyl cyanoacetate | 56–66% | Cost-effective, scalable | Multi-step, low atom economy |
| Pd-Catalyzed Cyclization | PdCl₂, p-ethoxyaniline | 93% | High yield, mild conditions | High-pressure equipment needed |
| Alkylation | Ethyl iodide, K₂CO₃ | 45–60% | Simple post-modification | Competing O-alkylation |
| Demethylation | HBr, AcOH | >80% | Efficient deprotection | Harsh acidic conditions |
Q & A
Q. What are the optimal synthetic routes for 6-ethyl-4-hydroxypyridin-2(1H)-one, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves alkylation or condensation reactions. For example:
- Alkylation of pyridinone derivatives with ethyl halides under basic conditions (e.g., sodium hydroxide in ethanol) is a common approach .
- One-pot multicomponent reactions using ketones or aldehydes as starting materials can improve efficiency. demonstrates yields ranging from 19% to 67% depending on substituents and catalysts (e.g., palladium on carbon for reductions) .
Key Parameters:
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | Ethyl bromide, NaOH, ethanol, reflux | 45–60 | |
| Multicomponent | Trifluoromethyl ketone, base, 80°C | 23–67 | |
| Reduction | H₂, Pd/C, ethanol | 36 |
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for confirming substituent positions. For example, used single-crystal X-ray diffraction (SC-XRD) to resolve tautomeric forms of 4-hydroxy-6-methylpyridin-2(1H)-one, complementing NMR data .
- Infrared (IR) Spectroscopy: Identifies hydroxyl and carbonyl stretches (e.g., 1650–1700 cm⁻¹ for pyridinone C=O) .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
Recommendation: Cross-validate spectral data with SC-XRD to resolve ambiguities in tautomerism or hydrogen bonding .
Q. How can researchers assess the basic biological activity of this compound?
Methodological Answer:
- In vitro assays: Test antimicrobial activity using broth microdilution (e.g., against E. coli or S. aureus), as demonstrated for dihydropyrimidinone derivatives in and .
- Toxicity screening: Acute toxicity in Sprague–Dawley rats (e.g., LD₅₀ determination) and analgesic activity via hot-plate tests () .
- Docking studies: Use computational tools to predict interactions with biological targets (e.g., enzymes or receptors) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for tautomeric forms of this compound?
Methodological Answer:
- SC-XRD vs. NMR: highlights discrepancies between NMR (solution state) and SC-XRD (solid state) due to tautomerism. Use variable-temperature NMR to study equilibrium shifts .
- DFT Calculations: Predict tautomeric stability using computational models (e.g., B3LYP/6-31G* basis set) to correlate with experimental data .
Q. What mechanistic insights explain substituent effects on the biological activity of this compound derivatives?
Methodological Answer:
- Electron-withdrawing groups (EWGs): Trifluoromethyl groups () enhance metabolic stability but may reduce solubility, impacting bioavailability .
- Hydrogen-bonding motifs: The hydroxyl group at position 4 facilitates interactions with target proteins (e.g., kinase active sites), as seen in dihydropyrimidinone derivatives () .
- Structure-Activity Relationship (SAR): Systematic substitution at positions 4 and 6 (e.g., ethyl vs. methyl) can optimize potency and selectivity .
Q. What strategies enable regioselective functionalization of this compound for targeted drug design?
Methodological Answer:
- Directed ortho-metalation: Use directing groups (e.g., hydroxyl) to control substitution patterns. achieved regioselective bromination at position 5 using sodium hypobromite .
- Protection/Deprotection: Temporarily block the hydroxyl group with silyl ethers to direct reactions to the ethyl side chain .
- Cross-coupling reactions: Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic substituents () .
Data Contradiction Analysis Example
Issue: Conflicting reports on the analgesic efficacy of this compound derivatives.
Resolution:
- Compare dosing regimens (e.g., 10 mg/kg vs. 50 mg/kg in rodent models) .
- Evaluate pharmacokinetic parameters (e.g., half-life, bioavailability) to explain efficacy variations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
